Smcy HY Peptide (738-746)
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Overview
Description
Smcy HY Peptide (738-746) is a peptide corresponding to amino acids 738-746 of the Smcy protein. It is a H2-Db-restricted peptide, meaning it is recognized by the H2-Db molecule, a major histocompatibility complex class I molecule. This peptide is often used in immunological research, particularly in studies involving T-cell responses and histocompatibility antigens .
Preparation Methods
Synthetic Routes and Reaction Conditions
Smcy HY Peptide (738-746) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow the next amino acid to couple.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of Smcy HY Peptide (738-746) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Automated peptide synthesizers perform the repetitive steps of SPPS with high precision.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Lyophilization: The purified peptide is lyophilized to obtain a stable, dry product suitable for storage and use.
Chemical Reactions Analysis
Types of Reactions
Smcy HY Peptide (738-746) can undergo various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds formed by cysteine residues can be reduced back to free thiols.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce substitutions.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from reduced cysteine residues.
Substitution: Peptide analogs with substituted amino acids.
Scientific Research Applications
Smcy HY Peptide (738-746) has several scientific research applications:
Immunology: It is used to study T-cell responses and histocompatibility antigens.
Cancer Research: The peptide is used in studies involving tumor antigens and cancer immunotherapy.
Transplantation: Smcy HY Peptide (738-746) is used to study graft-versus-host disease and graft rejection in transplantation research.
Autoimmunity: The peptide is used to investigate autoimmune responses and the role of T cells in autoimmune diseases.
Mechanism of Action
Smcy HY Peptide (738-746) exerts its effects by being presented on the surface of cells by the H2-Db molecule. This presentation allows cytotoxic T lymphocytes to recognize and bind to the peptide-MHC complex. The binding triggers T-cell activation, leading to the destruction of the target cell. The peptide’s molecular targets include the T-cell receptor (TCR) on cytotoxic T lymphocytes and the H2-Db molecule on antigen-presenting cells .
Comparison with Similar Compounds
Similar Compounds
Smcy HY Peptide (FIDSYICQV): Another peptide derived from the Smcy protein, recognized by HLA-A2.
Smcy HY Peptide (KCSRNRQYL): A peptide with a slightly different sequence but similar immunological properties.
Uniqueness
Smcy HY Peptide (738-746) is unique due to its specific recognition by the H2-Db molecule and its role in studying T-cell responses. Its sequence and structure make it a valuable tool in immunological research, particularly in understanding histocompatibility antigens and T-cell activation .
Properties
Molecular Formula |
C48H82N18O14S |
---|---|
Molecular Weight |
1167.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C48H82N18O14S/c1-24(2)19-33(46(79)80)64-42(75)31(20-25-10-12-26(68)13-11-25)62-41(74)30(14-15-36(51)69)61-39(72)28(8-5-17-57-47(53)54)59-43(76)32(21-37(52)70)63-40(73)29(9-6-18-58-48(55)56)60-44(77)34(22-67)65-45(78)35(23-81)66-38(71)27(50)7-3-4-16-49/h10-13,24,27-35,67-68,81H,3-9,14-23,49-50H2,1-2H3,(H2,51,69)(H2,52,70)(H,59,76)(H,60,77)(H,61,72)(H,62,74)(H,63,73)(H,64,75)(H,65,78)(H,66,71)(H,79,80)(H4,53,54,57)(H4,55,56,58)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
AGWYNBDLJBJVJU-AGQURRGHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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